molecular formula C14H16F2O3 B1589597 (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one CAS No. 126918-17-0

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Cat. No. B1589597
M. Wt: 270.27 g/mol
InChI Key: PANPCCDZBDSJOU-CGCSKFHYSA-N
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Description

“(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one” is a chemical compound with the molecular formula C14H16F2O3 . It is an intermediate of efinaconazole , which is an antifungal medication .


Molecular Structure Analysis

The molecular weight of this compound is 270.28 . The SMILES notation for this compound is CC@HC=C(F)C=C1)=O)OC2CCCCO2 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 367.6±42.0 °C and a predicted density of 1.21±0.1 g/cm3 .

Scientific Research Applications

Asymmetric Synthesis and Biological Activities

One application of this compound is found in the asymmetric synthesis of polyketide spiroketals. Research conducted by Meilert, Pettit, and Vogel (2004) explored the conversion of methylenebis[furan] into spiroketal derivatives with high stereo- and enantioselectivity. Their study indicates potential in cytotoxicity toward cancer cell lines, suggesting a role in the development of cancer therapeutics (Meilert, Pettit, & Vogel, 2004).

Material Science and Chemical Synthesis

In material science, the compound has been implicated in polymer and materials chemistry , as highlighted by studies on the synthesis of 2-alkoxy-5-methylenetetrahydropyrans and their potential in creating novel polymeric materials. Dérien et al. (1999) have shown regioselective ruthenium-catalyzed C-C coupling reactions as a pathway to synthesizing molecules with multiple tetrahydropyran moieties, a valuable trait for material scientists and chemists (Dérien, Ropartz, Le Paih, & Dixneuf, 1999).

Organic Synthesis and Reaction Mechanisms

Further, the compound serves as a building block in organic synthesis , aiding in the development of complex molecular structures. Pimenova et al. (2003) described its use in synthesizing 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, showcasing its versatility in creating diverse molecular architectures with potential applications in organic synthesis and medicinal chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).

properties

IUPAC Name

(2R)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPCCDZBDSJOU-CGCSKFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147113
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

CAS RN

126918-17-0
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126918-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2',4'-Difluoro-2-hydroxypropiophenone (61 g) was dissolved in methylene chloride (500 ml), to which was added, under ice-cooling, p-toluene sulfonic acid.hydrate (1.0 g). To the mixture was added, under ice-cooling while stirring, 3,4-dihydro-2H-pyran (41.4 g) during 10 minutes. The mixture was stirred, under ice-cooling, for one hour, to which was added a 5% aqueous solution of sodium hydrogen carbonate (240 ml). The mixture was stirred for 10 minutes under ice-cooling. The methylene chloride layer was separated and dried over anhydrous magnesium sulfate, followed by distilling off the solvent. The residual oily product was purified by means of a silica gel column chromatography (hexane: ethyl acetate=5:1) to afford 2',4'-difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propiophenone (86.5 g) as a pale yellow oily product.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hydrate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
41.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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